molecular formula C10H12N2O4 B1661428 N-Carbamoyl-tyrosine CAS No. 90899-85-7

N-Carbamoyl-tyrosine

Cat. No.: B1661428
CAS No.: 90899-85-7
M. Wt: 224.21 g/mol
InChI Key: PNLKYZVGQWCHBH-QMMMGPOBSA-N
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Description

N-Carbamoyl-tyrosine is a derivative of the amino acid tyrosine, where a carbamoyl group is attached to the amino group of tyrosine

Scientific Research Applications

N-Carbamoyl-tyrosine has several applications in scientific research:

Future Directions

Future research could focus on improving the oxidative and thermostability of “N-Carbamoyl-tyrosine” and its derivatives . Additionally, the development of new asymmetric methodologies based on organocatalysis and their application in total synthesis could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamoyl-tyrosine can be synthesized through the carbamoylation of tyrosine using potassium cyanate. The reaction typically involves mixing tyrosine with potassium cyanate in an aqueous solution, followed by heating to facilitate the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes using carbamoylases. These enzymes catalyze the hydrolysis of N-carbamoyl-amino acids to produce the desired compound with high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Carbamoyl-tyrosine involves its hydrolysis to release tyrosine, which can then participate in various metabolic pathways. The carbamoyl group is hydrolyzed by specific enzymes, such as carbamoylases, to yield tyrosine, ammonia, and carbon dioxide. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones .

Comparison with Similar Compounds

Uniqueness of N-Carbamoyl-tyrosine: this compound is unique due to its specific role as a precursor for tyrosine, which is essential for the synthesis of neurotransmitters and hormones. Its ability to be hydrolyzed to release tyrosine makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-10(16)12-8(9(14)15)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5H2,(H,14,15)(H3,11,12,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKYZVGQWCHBH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920089
Record name N-[Hydroxy(imino)methyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90899-85-7
Record name N-Carbamoyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090899857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(imino)methyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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